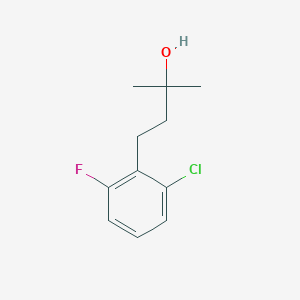
Isopropyl 4-oxo-4-phenylbutanoate
Descripción general
Descripción
Isopropyl 4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 4-oxo-4-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-oxo-4-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbial Enantioselective Reduction
Different microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to its hydroxy derivatives. This process has shown over 92% enantiomeric excess (ee) for certain isomers using organisms like Saccharomyces cerevisiae and Dekera sp. This research represents a significant development in the reduction of α-ketoesters (Lacerda et al., 2006).
NAD(P)H Model Reductions
Studies have shown that NAD(P)H models can reduce ethyl 2-oxo-4-aryl-3-butene-1-oates to 2-oxo-4-arylbutanoates. The process involves selective reduction and supports a hydride transfer mechanism, demonstrating potential applications in synthetic chemistry (Meijer & Pandit, 1985).
Inhibitors of M. tuberculosis Menaquinone Biosynthesis
Compounds derived from 4-oxo-4-phenylbut-2-enoates act as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These inhibitors interact with CoA adducts and demonstrate significant antibacterial properties (Li et al., 2011).
Production in Interface Bioreactors
Ethyl (R)-2-hydroxy-4-phenylbutanoate, an anti-hypertension drug intermediate, has been produced via microbial reduction in an interface bioreactor. This method has achieved high enantiomeric excess and chemical purity, highlighting its potential in pharmaceutical production (Oda et al., 1998).
Catalytic Asymmetric Conjugate Addition
The catalytic asymmetric conjugate addition of arylboronic acids to alpha, beta-unsaturated esters using a rhodium(I) catalyst has been studied. This method provides an efficient way to produce beta-aryl esters, which are valuable in various synthetic applications (Sakuma et al., 2000).
Direct Asymmetric Hydrogenation
Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids has been achieved with a Ru catalyst. This process is significant for synthesizing common intermediates for ACE inhibitors (Zhu et al., 2010).
Analytical Separation of Stereoisomers
Gas chromatography has been used to differentiate the isopropyl cis- and trans-2,3-epoxybutanoates stereoisomers. This technique is crucial for analyzing and separating complex mixtures in pharmaceutical and chemical research (Demillequand et al., 1999).
Propiedades
IUPAC Name |
propan-2-yl 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNLTAYZLHFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-oxo-4-phenylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



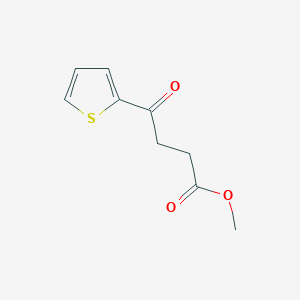
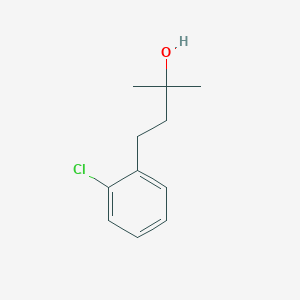

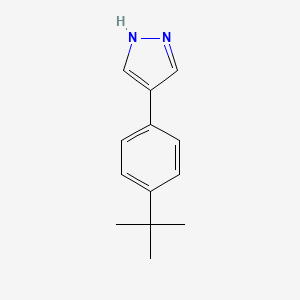




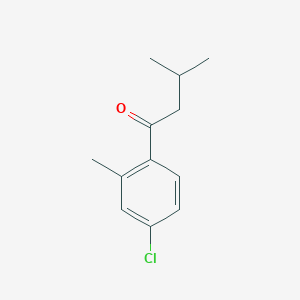
![6-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848306.png)
![[3-(2,5-Dimethylphenyl)phenyl]methanol](/img/structure/B7848314.png)
![[3-(2-Fluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848318.png)
![(4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848327.png)
